N'-(mesitylmethylene)-4-methylbenzenesulfonohydrazide
Overview
Description
N-(mesitylmethylene)-4-methylbenzenesulfonohydrazide, commonly known as MMBSH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonohydrazide derivative and is known for its ability to selectively react with aldehydes and ketones. In
Scientific Research Applications
MMBSH has been widely used in scientific research as a reagent for the selective detection and quantification of aldehydes and ketones in various biological and environmental samples. This compound has been used in the analysis of lipid peroxidation products, which are known to be involved in various disease states such as cancer, Alzheimer's disease, and Parkinson's disease.
Mechanism of Action
The mechanism of action of MMBSH involves the formation of a hydrazone derivative with aldehydes and ketones. This reaction results in the formation of a stable yellow-colored product that can be easily quantified using UV-Vis spectroscopy. The selectivity of MMBSH towards aldehydes and ketones is due to the presence of the mesityl group, which provides steric hindrance to the reaction with other functional groups.
Biochemical and Physiological Effects:
MMBSH has no known biochemical or physiological effects as it is primarily used as a reagent in scientific research. However, it is important to handle this compound with caution as it may be harmful if ingested or inhaled.
Advantages and Limitations for Lab Experiments
The advantages of using MMBSH in lab experiments include its high selectivity towards aldehydes and ketones, its stability under various experimental conditions, and its ease of use. However, the limitations of using MMBSH include its potential toxicity and the need for specialized equipment such as UV-Vis spectrophotometers for quantification.
Future Directions
There are several future directions for the use of MMBSH in scientific research. One potential application is in the analysis of lipid peroxidation products in various disease states. MMBSH can also be used in the development of new diagnostic tools for the detection of aldehydes and ketones in biological and environmental samples. Additionally, the synthesis of new derivatives of MMBSH with improved selectivity and sensitivity towards aldehydes and ketones is an area of active research.
properties
IUPAC Name |
4-methyl-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-12-5-7-16(8-6-12)22(20,21)19-18-11-17-14(3)9-13(2)10-15(17)4/h5-11,19H,1-4H3/b18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGAFNSISYJPHS-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=C(C=C2C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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